3-Oxa-7-azabicyclo[3.3.1]nonane
Description
Historical Context and Evolution of Bridged Bicyclic Systems in Organic Chemistry
The study of bicyclic molecules, which feature two joined rings, has been a cornerstone of organic chemistry for over a century. wikipedia.org Early investigations into natural products like camphor (B46023) and α-thujene revealed the existence of these complex three-dimensional structures. wikipedia.org The development of synthetic methodologies to construct such frameworks has been a continuous pursuit, driven by the desire to access novel chemical space and to synthesize naturally occurring compounds with interesting biological properties. The rapid buildup of molecular complexity from simple precursors is a key goal, and strategies like dearomative cycloadditions have emerged as powerful tools to convert flat aromatic compounds into intricate 3D structures. nih.govrsc.org
Classification and Nomenclature of Bicyclo[3.3.1]nonane and its Heteroatom Analogues
Bicyclic compounds are broadly classified into three main types based on how the rings are joined: fused, spiro, and bridged. wikipedia.orgmasterorganicchemistry.comyoutube.com
Fused bicyclic compounds share two adjacent atoms, meaning the bridgehead atoms are directly connected. wikipedia.org
Spirocyclic compounds share only a single atom, the spiro atom. wikipedia.org
Bridged bicyclic compounds , the focus of this article, share three or more atoms, with the two bridgehead atoms separated by bridges containing at least one atom. wikipedia.org
The nomenclature of bridged bicyclic compounds follows the IUPAC system. The parent name is based on the total number of atoms in the bicyclic system. The prefix "bicyclo" is used, followed by brackets containing numbers that indicate the number of atoms in each of the three bridges connecting the two bridgehead atoms, listed in descending order. wikipedia.orgmasterorganicchemistry.com
For heteroatom-containing analogues, the nomenclature is adapted to indicate the position and type of heteroatom. In the case of 3-Oxa-7-azabicyclo[3.3.1]nonane , the name signifies:
bicyclo : A bridged bicyclic system.
[3.3.1] : Three bridges connecting the two bridgehead carbons, containing three, three, and one atom, respectively.
nonane : A total of nine atoms in the bicyclic framework.
3-Oxa-7-aza : An oxygen atom at position 3 and a nitrogen atom at position 7 of the ring system.
The IUPAC provides detailed rules for naming complex heterocyclic bridged systems, including the use of prefixes like "epoxy" or "epimino" for certain bridge types. qmul.ac.ukiupac.orgacdlabs.com
Significance of the this compound Core as a Privileged Scaffold in Contemporary Research
The this compound scaffold is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The unique conformational constraints and the presence of both hydrogen bond donor (the secondary amine) and acceptor (the ether oxygen) functionalities within a rigid three-dimensional structure contribute to its ability to interact specifically with biological macromolecules. cymitquimica.comresearchgate.net
Derivatives of the closely related 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold have shown a wide range of biological activities, including acting as nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, antiarrhythmic drugs, and opioid receptor ligands. researchgate.netresearchgate.netnih.gov This highlights the potential of the broader class of bicyclo[3.3.1]nonane heteroanalogs in medicinal chemistry.
Overview of Research Trajectories Related to the this compound Framework
Current research involving the this compound framework is multifaceted and spans several key areas:
Synthetic Methodologies: A primary focus is the development of efficient and stereoselective synthetic routes to access the core scaffold and its derivatives. This often involves multicomponent reactions, such as the Mannich reaction, and cycloaddition strategies. researchgate.netnih.govmdpi.com
Conformational Analysis: Understanding the three-dimensional shape and conformational preferences of these molecules is crucial for designing compounds with specific biological activities. Researchers employ a combination of computational methods, high-resolution NMR spectroscopy (including NOESY and COSY techniques), and X-ray crystallography to elucidate the preferred conformations, such as chair-chair or boat-chair forms. researchgate.nettandfonline.comacs.orgresearchgate.net
Medicinal Chemistry: A significant portion of research is dedicated to exploring the therapeutic potential of this compound derivatives. This includes their evaluation as modulators of chemokine receptors like CCR5 for the treatment of inflammatory diseases and HIV. google.com The scaffold is also incorporated into more complex molecules to create novel therapeutic agents. cymitquimica.com
Materials Science: The unique structural and electronic properties of this scaffold also lend themselves to applications in materials science. For instance, derivatives are being investigated for the development of advanced materials with tailored stability and reactivity, and for their potential use in polymer synthesis.
Properties
IUPAC Name |
3-oxa-7-azabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-2-8-3-7(1)5-9-4-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGDMYHJFTVULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679036 | |
| Record name | 3-Oxa-7-azabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280-75-1 | |
| Record name | 3-Oxa-7-azabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Oxa 7 Azabicyclo 3.3.1 Nonane and Its Derivatives
Retrosynthetic Analysis Strategies for the 3-Oxa-7-azabicyclo[3.3.1]nonane Skeleton
Retrosynthetic analysis of the this compound core provides a logical framework for devising synthetic pathways by deconstructing the target molecule into simpler, readily available starting materials. The primary disconnections typically sever the bonds formed during the key cyclization steps.
A common retrosynthetic approach involves a double disconnection of the C-N and C-C bonds that form the piperidine (B6355638) ring, leading back to a tetrahydropyran (B127337) precursor. This strategy points directly to a double Mannich-type annulation as the forward synthetic step. In this scenario, the tetrahydropyran-4-one serves as a key intermediate, which is condensed with a primary amine and an aldehyde (typically formaldehyde).
Alternatively, disconnection of one C-N and one C-O bond suggests an intramolecular cyclization strategy. This approach would start with a suitably functionalized acyclic or monocyclic precursor containing both an amine and an alcohol or a leaving group, poised for ring closure. For instance, an acyclic amino diol could be envisioned as a precursor, which would undergo sequential or tandem intramolecular cyclizations to form the two rings of the bicyclic system.
More complex retrosynthetic strategies are employed for highly substituted derivatives, such as those found in natural products like the sarpagine-ajmaline-koumine alkaloids. nih.govresearchgate.net In these cases, the azabicyclo[3.3.1]nonane core is often disconnected via tandem cascade reactions or cycloaddition strategies, revealing more complex acyclic precursors. nih.govresearchgate.net
Multi-Component Reactions for the Construction of the this compound Ring System
Multi-component reactions (MCRs) are highly efficient for building complex molecular architectures like the this compound skeleton in a single step from three or more reactants. These methods are valued for their atom economy and operational simplicity.
Double Mannich Annulation Reactions
The double Mannich reaction is a cornerstone in the synthesis of 3,7-diheterabicyclo[3.3.1]nonanes, including the 3-oxa-7-aza variant. nih.gov This reaction typically involves the condensation of a cyclic ketone, a primary amine, and two equivalents of formaldehyde. rsc.orgsemanticscholar.org For the synthesis of the this compound skeleton, a tetrahydropyran-4-one derivative is used as the cyclic ketone component.
The reaction proceeds via the formation of two iminium ion intermediates from the primary amine and formaldehyde. These electrophilic species are then attacked by the enol or enolate of the tetrahydropyran-4-one at the α-positions to the carbonyl group, leading to the formation of the bicyclic structure. A variety of primary amines can be used, allowing for the introduction of diverse substituents at the N-7 position. semanticscholar.org The reaction is often carried out in protic solvents like methanol (B129727) or ethanol (B145695) and can be catalyzed by acid. semanticscholar.org
| Precursors | Reagents | Product | Yield | Reference |
| Tetrahydrothiopyran-4-one, Alkoxyalkylamines | Paraformaldehyde, Acetic Acid, Methanol | 7-Alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones | N/A | researchgate.net |
| 1-(3-Ethoxypropyl)-4-oxopiperidine, Primary Amines | Paraformaldehyde, Acetic Acid, Methanol | 3-(3-Ethoxypropyl)-7-heterocyclylalkyl-3,7-diazabicyclo[3.3.l]nonan-9-ones | Acceptable | semanticscholar.org |
| Aromatic Ketones, Dimethylamine | Paraformaldehyde | 3-Azabicyclo[3.3.1]nonane derivatives | Up to 83% | rsc.org |
Tandem Cyclization Approaches
Tandem, or cascade, reactions provide another powerful route to the bicyclo[3.3.1]nonane framework by forming multiple bonds in a single, uninterrupted sequence. These reactions can be initiated by a single event, such as a Michael addition, which then triggers subsequent intramolecular cyclizations.
For example, the reaction of 3-hydroxyoxindoles with ortho-hydroxy-chalcones, driven by a Michael addition, can lead to the formation of bridged cyclic N,O-ketal spirooxindoles containing a bicyclic core. rsc.orgnih.gov Similarly, a tandem Michael addition-Claisen condensation cascade has been used to create tricyclic derivatives that include the bicyclo[3.3.1]nonane core. rsc.orgnih.gov
In a closely related synthesis, a domino Michael-hemiacetalization-Michael reaction has been developed for the stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives. While not forming the exact 3-oxa-7-aza skeleton, this methodology demonstrates the principle of using tandem reactions to construct the oxabicyclo[3.3.1]nonane core, which could be adapted for the inclusion of a nitrogen atom in the second ring.
Ring-Closing Strategies and Intramolecular Cyclizations
The formation of the this compound skeleton can also be achieved through intramolecular ring-closing reactions, where a pre-functionalized acyclic or monocyclic substrate is induced to cyclize. These strategies often rely on the use of mediators, such as Lewis acids or transition metal catalysts, to promote the key bond-forming steps.
Lewis Acid-Mediated Cyclization Protocols
Lewis acids are frequently employed to activate substrates and facilitate cyclization reactions. In the context of synthesizing the azabicyclo[3.3.1]nonane framework, Lewis acids can play several roles, including activating electrophiles in Mannich-type reactions or promoting cascade cyclizations. nih.gov
For instance, Brimble and coworkers demonstrated that Lewis acids like methyltrichlorosilane (B1216827) are effective activators for the double Mannich reaction to produce azabicycles. rsc.orgnih.gov In another example, a Lewis acid-promoted Mukaiyama condensation was a key step in the synthesis of a cyclization precursor for a bicyclo[3.3.1]nonane-containing tricycle. nih.gov Boron trifluoride etherate (BF₃·OEt₂) has also been used to mediate a tandem cascade cyclization to install an azabicyclo[3.3.1]nonane structure in the synthesis of sarpagine-ajmaline-koumine type alkaloids. nih.gov The choice of Lewis acid can be critical for both the yield and stereoselectivity of the cyclization.
| Lewis Acid | Reaction Type | Substrate Type | Reference |
| Methyltrichlorosilane | Double Mannich reaction | Dioxazepanes and β-keto esters | rsc.orgnih.gov |
| ZnCl₂ | Hosomi–Sakurai reaction | Allyl silane (B1218182) derivatives | rsc.org |
| BF₃·OEt₂ | Tandem cascade cyclization | Indole (B1671886) fused chain compound | nih.gov |
| TfOH | Michael addition/N,O-ketalization | 3-Amino-oxindoles and ortho-hydroxychalcones | rsc.org |
Palladium-Catalyzed Cyclization Reactions
Palladium catalysis offers a versatile and powerful tool for the formation of C-N and C-O bonds, making it highly suitable for the synthesis of heterocyclic compounds. While specific examples for the direct synthesis of this compound are not extensively documented, related palladium-catalyzed cyclizations to form other isomers or analogous structures are well-established.
One relevant strategy is the palladium-catalyzed oxidative cyclization . For example, this approach has been used to access the azabicyclo[3.3.1]nonane backbone from a chiral pool terpene through the cyclization of an amino alcohol. researchgate.net This type of reaction typically involves a Pd(II) catalyst that facilitates the intramolecular attack of the amine or alcohol onto a coordinated alkene.
Another pertinent method is the intramolecular C-O bond formation via palladium catalysis, which has been successfully used to synthesize various oxygen heterocycles from aryl halides and alcohols under mild conditions. nih.gov This strategy could be adapted to a substrate containing both an amine and an alcohol to form the respective rings of the this compound system.
Furthermore, palladium-catalyzed reactions such as the Mizoroki-Heck cyclization have been applied to construct the core bicyclo[3.3.1]nonane structure, which could then be further functionalized to introduce the heteroatoms. rsc.org A diverted Tsuji-Trost process has also been reported for the synthesis of the 2-azabicyclo[3.3.1]nonane ring system, highlighting the potential of palladium-catalyzed tandem reactions in constructing these complex scaffolds.
Stereoselective Synthesis of this compound Derivatives
The inherent chirality and conformational rigidity of the this compound skeleton necessitate synthetic methods that can precisely control the spatial arrangement of substituents. Stereoselective synthesis, which includes both diastereoselective and enantioselective approaches, is crucial for accessing specific isomers with desired biological activities.
Diastereoselective strategies for the synthesis of this compound derivatives often rely on intramolecular cyclization reactions where the stereochemistry of the starting materials dictates the stereochemical outcome of the final bicyclic product. One powerful approach is the Mannich reaction, which involves the aminoalkylation of a carbon acid. For instance, the condensation of a substituted tetrahydropyran-4-one with a primary amine and an aldehyde can lead to the formation of the this compound core with a degree of diastereoselectivity. The facial selectivity of the nucleophilic attack on the intermediate iminium ion is influenced by the steric and electronic properties of the substituents on both the pyranone ring and the amine.
Another notable diastereoselective method involves a base-mediated cascade cyclization. A strategy for the synthesis of the oxa-azabicyclo[3.3.1]nonane subunit has been developed through an annulation reaction between 1-substituted 3,4-dihydroisoquinolines and coumarin (B35378) derivatives, affording the framework in a stereoselective manner. acs.org This process efficiently forms the C–C, C–O, and C–N bonds in a single operation. acs.org
Furthermore, domino reactions catalyzed by modularly designed organocatalysts have been employed to achieve high diastereoselectivity in the synthesis of related 3-oxabicyclo[3.3.1]nonan-2-one derivatives. These reactions can create multiple contiguous stereocenters with excellent control. For example, a domino Michael-hemiacetalization-Michael reaction has been shown to produce functionalized 3-oxabicyclo[3.3.1]nonan-2-ones with diastereomeric ratios often exceeding 99:1. nih.gov While not directly yielding a this compound, the principles of this methodology can be extended to nitrogen-containing analogues.
The table below summarizes a selection of diastereoselective synthetic methods for related bicyclo[3.3.1]nonane systems.
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Diastereomeric Ratio (d.r.) | Reference |
| Domino Michael-hemiacetalization-Michael | (E)-3-aryl-2-nitroprop-2-enols, (E)-7-aryl-7-oxohept-5-enals | Modularly Designed Organocatalysts (MDOs) | >99:1 | nih.govnih.gov |
| Base-Mediated Cascade Cyclization | 1-substituted 3,4-dihydroisoquinolines, coumarin derivatives | Base (e.g., K₂CO₃) | Diastereoselective | acs.orgresearchgate.net |
| Tandem Mannich Reaction | Aromatic ketones, paraformaldehyde, dimethylamine | Not applicable | Good yields, diastereoselective | rsc.org |
Accessing enantiomerically pure this compound derivatives is of paramount importance for pharmacological applications. Enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclic systems. For instance, the domino reaction used for the synthesis of 3-oxabicyclo[3.3.1]nonan-2-ones can be rendered enantioselective by employing chiral organocatalysts, such as those derived from cinchona alkaloids and amino acids. nih.govnih.gov These catalysts create a chiral environment that directs the formation of one enantiomer over the other, with reported enantiomeric excesses (ee) of up to 96%. nih.gov
Another approach involves the enantioselective reductive radical cyclization. While this has been demonstrated for related systems like 3-(ω-iodoalkylidene)-piperidin-2-ones, the use of a chiral hydrogen-binding template, such as an enantiomerically pure 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one derivative, can induce enantioselectivity in the cyclized products. researchgate.net
The following table highlights an example of an enantioselective synthesis of a related bicyclic system.
| Reaction Type | Starting Materials | Chiral Catalyst/Auxiliary | Enantiomeric Excess (ee) | Reference |
| Domino Michael-hemiacetalization-Michael | (E)-3-aryl-2-nitroprop-2-enols, (E)-7-aryl-7-oxohept-5-enals | Modularly Designed Organocatalysts (MDOs) | up to 96% | nih.govnih.gov |
| Reductive Radical Cyclization | 3-(ω-Iodoalkylidene)-piperidin-2-ones | Chiral 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-one derivative | up to 59% | researchgate.net |
Functionalization of Precursors and Key Intermediates
The synthesis of complex this compound derivatives often involves the strategic functionalization of acyclic or monocyclic precursors before the key bicyclization step. This approach allows for the introduction of desired substituents at specific positions, which might be difficult to achieve on the pre-formed bicyclic scaffold.
A common strategy for constructing the this compound skeleton involves the cyclization of appropriately functionalized acyclic or monocyclic precursors.
Acyclic Precursors: Acyclic precursors, such as appropriately substituted amino diols or related structures, can be cyclized to form the bicyclic system. For example, a diepoxide can react with a primary amine in a tandem cyclization to afford the this compound core. The substituents on the acyclic chain can be pre-installed to control the final substitution pattern of the bicyclic product.
Monocyclic Precursors: Tetrahydropyran and piperidine derivatives are common monocyclic building blocks for the synthesis of 3-oxa-7-azabicyclo[3.3.1]nonanes. A widely used method is the double Mannich reaction on a substituted tetrahydropyran-4-one. researchgate.net The substituents on the tetrahydropyran ring can be introduced prior to the cyclization, allowing for a diverse range of derivatives. For instance, alkyl or aryl groups can be introduced at various positions of the tetrahydropyran ring through standard synthetic transformations. Similarly, functionalized piperidones can be used as precursors in Mannich reactions to generate the related 3,7-diazabicyclo[3.3.1]nonane scaffold, and these principles can be adapted for the synthesis of the 3-oxa-7-aza analogues. semanticscholar.org
In the multistep synthesis of complex molecules containing the this compound core, the use of orthogonal protecting groups is essential. Orthogonal protecting groups are functional groups that can be removed under different conditions, allowing for the selective deprotection and modification of specific sites in a molecule without affecting other protected groups.
A synthetic scheme for functionalized heterobicyclo[3.3.1]nonane derivatives has been reported that relies on an orthogonal protection group strategy. researchgate.net For example, a common combination involves the use of a benzyl (B1604629) (Bn) group to protect the nitrogen atom and ester groups for carboxylic acid functionalities. The benzyl group is typically removed by hydrogenolysis, while the ester can be hydrolyzed under basic or acidic conditions. This allows for selective manipulation of either the amine or the carboxylic acid functionalities at different stages of the synthesis.
The following table provides examples of orthogonal protecting group pairs used in the synthesis of related heterocyclic systems.
| Protecting Group 1 (Functionality) | Deprotection Condition 1 | Protecting Group 2 (Functionality) | Deprotection Condition 2 | Reference |
| Benzyl (Bn) (Amine) | Hydrogenolysis (e.g., H₂, Pd/C) | Ester (e.g., -CO₂Me) (Carboxylic Acid) | Hydrolysis (e.g., LiOH) | researchgate.net |
| Carbobenzyloxy (Cbz) (Amine) | Hydrogenolysis (e.g., H₂, Pd/C) | Ester (e.g., -CO₂Et) (Carboxylic Acid) | Hydrolysis (e.g., NaOH) | researchgate.net |
Synthetic Route Optimization and Scale-Up Considerations
The transition of a synthetic route from a laboratory scale to an industrial scale requires careful optimization of reaction conditions to ensure efficiency, safety, cost-effectiveness, and reproducibility. For the synthesis of this compound derivatives, several factors need to be considered.
Route Optimization: Optimization of a synthetic route involves maximizing the yield of the desired product while minimizing the formation of byproducts. This can be achieved by systematically varying reaction parameters such as temperature, reaction time, solvent, and catalyst loading. For instance, in Mannich reactions leading to the bicyclic core, the choice of solvent and the stoichiometry of the reactants can significantly impact the yield and purity of the product. rsc.orgnih.gov The use of microwave irradiation has been shown to accelerate some reactions, leading to shorter reaction times and potentially higher yields compared to conventional heating. nih.gov
Scale-Up Considerations: When scaling up the synthesis, several challenges may arise that are not apparent at the laboratory scale. These include heat transfer, mixing, and the handling of large quantities of reagents and solvents.
Heat Transfer: Many cyclization reactions are exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of jacketed reactors with precise temperature control is standard practice.
Mixing: Ensuring homogeneous mixing of reactants is critical for consistent reaction outcomes. The type of stirrer and the stirring speed need to be optimized for the specific reaction vessel and scale.
Continuous Flow Chemistry: For certain steps, particularly highly exothermic or rapid reactions, continuous flow reactors can offer significant advantages over batch processing. Flow chemistry allows for better control over reaction parameters, improved safety, and can facilitate easier scale-up.
Purification: Purification methods that are feasible on a laboratory scale, such as column chromatography, may not be practical for large-scale production. Crystallization is often the preferred method for purifying the final product or key intermediates on an industrial scale due to its efficiency and cost-effectiveness. The development of a robust crystallization procedure is a critical part of process optimization.
Reagent Cost and Availability: The cost and availability of starting materials and reagents become major factors in the economic viability of a large-scale synthesis. Route scouting for alternative, more cost-effective starting materials is often necessary.
While specific, detailed industrial scale-up procedures for this compound are not widely published in the public domain, the general principles of chemical process development are applicable.
Conformational and Stereochemical Analysis of the 3 Oxa 7 Azabicyclo 3.3.1 Nonane System
Factors Governing Conformational Equilibria in 3-Oxa-7-azabicyclo[3.3.1]nonane
The introduction of oxygen and nitrogen atoms into the bicyclo[3.3.1]nonane skeleton at the 3- and 7-positions, respectively, significantly influences the conformational equilibrium. The interplay of steric interactions, inherent ring strain, and electronic effects dictates the preferred conformation of the this compound system.
Steric interactions are a primary determinant of conformational preference. In the chair-chair conformation of bicyclo[3.3.1]nonane, the transannular interaction between the endo protons at C3 and C7 is a major source of strain. oregonstate.edu In this compound, this interaction is modified due to the presence of the heteroatoms. The lone pairs of electrons on the nitrogen and oxygen atoms can also participate in steric interactions. For instance, a through-space steric compression effect has been observed between the lone-pair electrons of the heteroatoms and nearby protons, leading to a significant deshielding of the compressed proton in NMR spectroscopy. acs.orgsemanticscholar.org
Electronic effects, including anomeric and stereoelectronic interactions, are also critical in governing the conformation of the this compound system. The anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon (C2 or C4 in the oxa-ring) to adopt an axial orientation, can influence the geometry of the tetrahydropyran (B127337) ring.
Furthermore, intramolecular hydrogen bonding can be a powerful stabilizing force for a particular conformation. In 7-(3-Butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, one of the stereoisomers exists in a chair-boat conformation where an axial hydroxyl group forms an intramolecular hydrogen bond with the lone pair of the nitrogen atom. researchgate.net Similarly, in the hydrochlorate salts of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones, hydrogen bonding between the protonated nitrogen and the oxygen atom at the 3-position can stabilize the chair-chair conformation. tandfonline.com
In related dihetera-bicyclo[3.3.1]nonane systems, lone pair-lone pair repulsions, sometimes referred to as the "hockey sticks" effect, can significantly destabilize the chair-chair conformation. rsc.orgnih.gov This effect is particularly pronounced with larger heteroatoms like sulfur and selenium. rsc.org While likely less dramatic with oxygen and nitrogen, the repulsion between their lone pairs in a chair-chair conformation can still contribute to a smaller energy gap between the chair-chair and boat-chair forms. rsc.orgnih.gov
Research Findings on Conformational Energies
| Compound | Method | Conformer 1 | Conformer 2 | Energy Difference (ΔE) | Reference |
|---|---|---|---|---|---|
| 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | MP4/6-31G (ab initio) | Chair-Chair (CC) | Boat-Chair (BC) | 1.497 kcal/mol | tandfonline.comresearchgate.net |
| 3-Thia-7-azabicyclo[3.3.1]nonan-9-one | HF/6-31G (ab initio) | Chair-Chair (CC) | Boat-Chair (BC) | BC more stable | tandfonline.com |
Intramolecular Hydrogen Bonding and its Stabilizing Effects
Intramolecular hydrogen bonding (IMHB) plays a crucial role in the conformational preferences of substituted this compound derivatives, often leading to the stabilization of conformations that would otherwise be considered less favorable. In derivatives containing a hydroxyl group at the C-9 position, an IMHB can form between the hydrogen atom of the hydroxyl group and the lone pair of electrons on the nitrogen atom at the 7-position. researchgate.net
This interaction is particularly significant in stabilizing a chair-boat conformation. For instance, in the case of 7-(3-Butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, the stereoisomer with an axial hydroxyl group adopts a chair-boat conformation precisely because of the stabilizing effect of an intramolecular hydrogen bond with the nitrogen atom's unshared electron pair. researchgate.net In contrast, the isomer with an equatorial hydroxyl group maintains a double-chair conformation. researchgate.net This demonstrates that the presence of an IMHB can be a decisive factor in shifting the conformational equilibrium away from the typically more stable double-chair form.
Similarly, studies on related diaza-analogs, such as 3,7-dialkoxyalkyl-3,7-diazabicyclo[3.3.1]nonan-9-ols, have shown that these secondary alcohols exist predominantly in a chair-boat conformation. researchgate.net This preference is attributed to the energetically favorable IMHB, which outweighs the inherent stability of the chair-chair conformation. researchgate.net X-ray crystallographic analysis of certain derivatives has also confirmed that the piperidine (B6355638) ring can adopt a boat conformation, which is fixed by an intramolecular hydrogen bond. researchgate.net
Stereochemistry and Chirality in Substituted 3-Oxa-7-azabicyclo[3.3.1]nonanes
The introduction of substituents onto the this compound framework can generate one or more chiral centers, leading to the existence of various stereoisomers, including enantiomers and diastereomers. google.com The stereochemical outcome of reactions involving this bicyclic system is highly dependent on the nature and position of the substituents.
A prominent example is the reduction of the carbonyl group at the C-9 position in 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. This reaction typically yields a mixture of two stereoisomeric secondary alcohols, corresponding to the axial and equatorial orientations of the newly formed hydroxyl group. researchgate.net These diastereomers can exhibit distinct physical and chemical properties, including different conformational preferences. As noted previously, one stereoisomer of 7-(3-Butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol exists in a double-chair conformation, while the other adopts a chair-boat structure. researchgate.net
The chirality of these molecules is a critical consideration in medicinal chemistry, as different stereoisomers can interact differently with biological targets like G-protein-coupled receptors or enzymes. google.comnih.gov Consequently, methods for separating these stereoisomers, such as chromatography or fractional crystallization, are often employed to isolate the desired active compound. google.com The specific configuration (R or S) at each chiral center can significantly influence the pharmacological profile of the molecule.
Dynamic Processes and Conformational Interconversions
The this compound system is a dynamic entity, capable of undergoing conformational interconversions. The primary equilibrium of interest is between the double-chair (chair-chair) and the chair-boat conformations. While many derivatives, such as N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, preferentially adopt a chair-chair conformation, this is not always the case. researchgate.net
The energy barrier between these conformations is generally low enough to allow for rapid interconversion at room temperature. The position of the equilibrium is influenced by a variety of factors, including the nature of substituents and the potential for intramolecular interactions. As discussed extensively, the formation of an intramolecular hydrogen bond is a key factor that can shift the equilibrium towards the chair-boat form. researchgate.netresearchgate.net
For example, the reduction of certain 3,7-dihetera(N,O-)bicyclo[3.3.1]nonan-9-ones results in stereoisomers where one exists in a chair-boat conformation and the other in a chair-chair conformation. researchgate.net This highlights that subtle changes in stereochemistry can have a profound impact on the conformational landscape of the molecule. The analysis of these dynamic processes is often carried out using NMR spectroscopy, where parameters such as coupling constants can provide insight into the predominant conformation in solution. researchgate.netresearchgate.net
Computational and Theoretical Investigations of 3 Oxa 7 Azabicyclo 3.3.1 Nonane
Quantum Chemical Calculations (Ab Initio and DFT)
Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, have been instrumental in elucidating the electronic structure, stability, and spectroscopic properties of 3-Oxa-7-azabicyclo[3.3.1]nonane and its derivatives. tandfonline.comnrel.gov These methods provide a detailed understanding of the molecule at the atomic level.
Geometry Optimizations and Conformational Energy Landscape Mapping
One of the primary applications of quantum chemical calculations is the determination of stable molecular geometries and the exploration of the conformational energy landscape. For the related 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, single-point calculations at the MP4/6-31G level revealed a small energy difference of only 1.497 kcal/mol between the chair-chair (CC) and boat-chair (BC) conformers. tandfonline.com Full geometry optimization at the Hartree-Fock (HF) level with a 6-31G basis set also indicated that the boat-chair form is slightly more stable than the chair-chair form. tandfonline.com However, for the corresponding hydroperchlorates, the chair-chair form is suggested to be more stable due to hydrogen bonding between the nitrogen's hydrogen and the heteroatom. tandfonline.com In solution, NMR analyses of 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and their derivatives in deuterochloroform have shown a preference for a double chair conformation. researchgate.net
| Conformer | Relative Energy (kcal/mol) | Method | Basis Set |
| Chair-Chair (CC) | 1.497 | MP4 | 6-31G |
| Boat-Chair (BC) | 0 | MP4 | 6-31G |
| Chair-Chair (CC) | Higher Energy | HF | 6-31G |
| Boat-Chair (BC) | Lower Energy | HF | 6-31G |
| Chair-Chair (CC) - Hydroperchlorate | Lower Energy | HF | 6-31G |
| Boat-Chair (BC) - Hydroperchlorate | Higher Energy | HF | 6-31G |
| This table summarizes the relative energies of the chair-chair and boat-chair conformers of 3-oxa-7-azabicyclo[3.3.1]nonan-9-one and its hydroperchlorate, as determined by different quantum chemical methods. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Theoretical calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. For instance, NMR analyses, including NOESY, DQCOSY, and HMBC techniques, of the hydroperchlorates of 3-oxa-7-azabicyclo[3.3.1]nonan-9-one implied chair-chair forms in solution, which is consistent with the computational findings that suggest enhanced stability for this conformation due to hydrogen bonding. tandfonline.com In contrast, for the parent ketone, NOESY techniques strongly supported a predominance of the boat-chair form in solution. tandfonline.com
Transition State Analysis for Conformational Interconversions
Understanding the dynamics of conformational changes requires the analysis of transition states. For the related bicyclo[3.3.1]nonan-9-one, the calculated free energy difference (ΔG1) between the twin-chair (CC) and boat-chair (BC) conformations is approximately 1 kcal/mol, with an inversion barrier (ΔG1‡) of about 6 kcal/mol. researchgate.net This small energy difference suggests that both conformers can coexist, potentially leading to orientationally disordered crystal structures. researchgate.net
Molecular Mechanics and Force Field Calculations for Large Systems and Conformational Sampling
For larger systems and for the purpose of extensive conformational sampling, molecular mechanics and force field calculations offer a computationally less expensive alternative to quantum mechanics. These methods are particularly useful for studying derivatives of this compound with bulky substituents or for exploring a wider range of conformational space. While specific studies solely on this compound using these methods are not detailed in the provided results, the general applicability of these techniques is well-established in computational chemistry for similar bicyclic systems. researchgate.net
Molecular Dynamics Simulations for Elucidating Conformational Dynamics in Solution
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules in a solvent environment, mimicking physiological conditions. MD simulations can reveal how the flexibility of the bicyclic scaffold and the interactions with solvent molecules influence the conformational preferences and dynamics of this compound. This information is crucial for understanding its pharmacokinetic properties and interactions with biological targets.
Structure-Based Computational Design Approaches for this compound Analogues
The rigid yet adaptable framework of this compound makes it an attractive scaffold for the design of novel bioactive molecules. rsc.org Structure-based computational design approaches, such as molecular docking and the introduction of tricyclic frameworks, can be used to design analogues with enhanced binding affinity and selectivity for specific biological targets, such as AMPA receptors. smolecule.com By modifying the scaffold, for example, by introducing electron-withdrawing groups at the C3 and C7 positions, the potency of the resulting compounds can be improved.
Reactivity and Functionalization Strategies of the 3 Oxa 7 Azabicyclo 3.3.1 Nonane Scaffold
Reactions at the Nitrogen Heteroatom
The lone pair of electrons on the nitrogen atom of the 3-oxa-7-azabicyclo[3.3.1]nonane ring system makes it a nucleophilic center, readily participating in reactions with various electrophiles.
N-Alkylation and N-Acylation Reactions
The secondary amine in the this compound scaffold can be readily functionalized through N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents, thereby modifying the steric and electronic properties of the molecule. Standard alkylation and acylation methods, well-established in organic chemistry, are applicable to this system. google.com For instance, N-benzylation is a common transformation used in the synthesis of various derivatives. researchgate.net
| Reactant | Reagent | Product | Reaction Type |
| This compound | Benzyl (B1604629) bromide | 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane | N-Alkylation |
| This compound | Acetyl chloride | 7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane | N-Acylation |
Formation of N-Oxides and Quaternary Ammonium (B1175870) Salts
Further reaction at the nitrogen atom can lead to the formation of N-oxides and quaternary ammonium salts. Oxidation of the tertiary amine derivatives of the this compound scaffold can yield the corresponding N-oxides.
Quaternization of the nitrogen atom is achieved by reaction with alkyl halides, leading to the formation of quaternary ammonium salts. wipo.intontosight.ai These salts are notable for their increased water solubility and have applications as antimicrobial agents. ontosight.ai The formation of these derivatives introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and biological properties. ontosight.airesearchgate.net
Functional Group Transformations on the Carbon Skeleton
The carbon framework of the this compound system, particularly when substituted with carbonyl groups, offers numerous possibilities for functionalization.
Reductions of Ketones and Other Carbonyls within the Ring System
The reduction of a ketone at the C-9 position of the this compound ring system is a common and important transformation. This reaction typically yields the corresponding alcohol, 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol. The stereochemical outcome of this reduction is influenced by the rigid bicyclic structure, often leading to the preferential formation of one stereoisomer. For example, the reduction of 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one has been studied, yielding the corresponding alcohol. researchgate.net Various reducing agents can be employed, and the choice of reagent can influence the stereoselectivity of the reaction. acs.orgacs.org For instance, ruthenium-catalyzed hydrogenation has been used for the selective reduction of related azabicyclic ketones.
| Starting Material | Product | Reaction Type |
| 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol | Ketone Reduction |
Nucleophilic and Electrophilic Substitution Reactions on the Bicyclic Framework
The this compound framework can undergo nucleophilic substitution reactions. The nitrogen atom itself can act as a nucleophile in certain reactions. smolecule.com Additionally, the presence of functional groups on the carbon skeleton can facilitate substitution reactions. For example, derivatives with leaving groups can be susceptible to nucleophilic attack.
Electrophilic substitution reactions are less common on the saturated carbon framework itself but can be relevant for aromatic substituents attached to the bicyclic core.
A notable reaction is the 1,2-addition of Grignard reagents to the carbonyl group at C-9 in derivatives like 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one. researchgate.net This nucleophilic addition results in the formation of tertiary alcohols. researchgate.net The stereochemistry of the addition is directed by the bicyclic ring, with the incoming aryl group often adding in a "syn" position relative to the oxygen atom. researchgate.net
Derivatization of Ketone Functionalities (e.g., oximes, hydrazones)
The ketone group at the C-9 position of the 3-oxa-7-azabicyclo[3.3.1]nonan-9-one and its derivatives is a versatile handle for further functionalization. It can readily react with nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. chemijournal.com These reactions are useful for introducing further diversity into the molecular structure and are often employed in the synthesis of biologically active compounds. chemijournal.comrsc.org
| Ketone Derivative | Reagent | Product |
| 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | Hydroxylamine | 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one oxime |
| 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | Hydrazine | 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one hydrazone |
Ring-Opening and Rearrangement Reactions of this compound
The rigid bicyclic framework of this compound, while generally stable, can be induced to undergo ring-opening and rearrangement reactions under specific conditions. These transformations are crucial for accessing different heterocyclic systems and for the further diversification of the scaffold.
Ring-opening reactions of the this compound scaffold can be initiated by nucleophilic attack, particularly under harsh reaction conditions. For instance, derivatives such as 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane are susceptible to ring-opening reactions where the fluorine atoms can be displaced by strong nucleophiles like amines or alkoxides under basic conditions vulcanchem.com. While specific studies on the parent compound are limited, the general reactivity of the bicyclo[3.3.1]nonane system suggests that cleavage of the ether or amine linkages can occur under strong acidic or nucleophilic conditions, leading to the formation of functionalized piperidine (B6355638) or other heterocyclic derivatives researchgate.net. The presence of both an oxygen and a nitrogen atom offers multiple sites for potential cleavage, with the regioselectivity being dependent on the nature of the substituents and the reaction conditions. For example, attempts to N-demethylate a related 3,7-diazabicyclo[3.3.1]nonane derivative resulted in an unexpected hemiaminal cyclization product, which exhibited a ring-opened structure in mass spectrometry analysis researchgate.net.
Skeletal rearrangements of the this compound framework are less common but can be achieved, often through the functionalization of the bicyclic core followed by a rearrangement-inducing reaction. A notable example, though not on the parent compound itself, is the Beckmann rearrangement of oxime derivatives of bicyclo[3.3.1]nonanes. Studies on 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acid have shown that treatment with trifluoroacetic acid can induce a regiospecific Beckmann rearrangement to yield lactams, effectively expanding one of the rings univ.kiev.ua. This suggests that a similar strategy could be applied to derivatives of 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, providing a pathway to novel, larger heterocyclic structures. The presence of the heteroatoms in the 3 and 7 positions would likely influence the migratory aptitude of the adjacent carbon atoms, thus controlling the regiochemical outcome of the rearrangement.
| Reaction Type | Substrate | Reagents and Conditions | Product(s) | Reference(s) |
| Ring-Opening | 9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane | Nucleophiles (e.g., amines, alkoxides), basic conditions | Displaced and potentially ring-opened products | vulcanchem.com |
| Rearrangement | anti-9-Oximinobicyclo[3.3.1]nonane-3-carboxylic acid | Trifluoroacetic acid, reflux | Lactam (ring-expanded product) | univ.kiev.ua |
| Ring-Opening/Rearrangement | 2,4-dipyridine substituted 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one 1,5-diester | Attempted N-demethylation | Hemiaminal cyclization product (ring-opened in MS) | researchgate.net |
Regioselective and Chemoselective Modifications
The presence of multiple reactive sites—the secondary amine, the ether oxygen, and the carbon skeleton—makes the regioselective and chemoselective functionalization of this compound a key aspect of its synthetic utility.
N-Functionalization: The nitrogen atom at the 7-position is a primary site for modification due to its nucleophilicity. N-alkylation and N-acylation reactions can be performed with high chemoselectivity. For instance, the nitrogen can be readily alkylated using alkyl halides in the presence of a base smolecule.com. A series of 3-methyl-7-alkyl-3,7-diazabicyclo[3.3.1]nonanes have been prepared via Mannich cyclocondensations followed by reduction, demonstrating the accessibility of the nitrogen for substitution researchgate.net. The synthesis of N-benzyl derivatives is also a common strategy to introduce a protecting or functional group researchgate.net.
C-Functionalization: Modifications at the carbon skeleton often target the C-9 position, especially in derivatives containing a carbonyl group at this position (3-oxa-7-azabicyclo[3.3.1]nonan-9-one). Nucleophilic additions to the C-9 carbonyl are highly stereoselective. For example, the reaction of N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one with Grignard reagents or sodium borohydride (B1222165) leads to the formation of isomeric alcohols researchgate.net. The stereochemical outcome of these additions can be influenced by the choice of reagent and reaction conditions. For example, using a 2:1 ratio of trimethylaluminum (B3029685) to the ketone can drastically reverse the stereochemistry of the addition, favoring the formation of the equatorial alcohol researchgate.net.
Furthermore, the carbon atoms adjacent to the nitrogen and oxygen can be functionalized. Stereoselective alkylation of related 3-azabicyclo[3.3.1]nonane systems has been achieved using Grignard reagents on aldimmonium ion intermediates researchgate.net.
Oxidation and Reduction: The this compound scaffold can undergo oxidation and reduction reactions at different positions. The secondary amine can be oxidized, and if a C-9 alcohol is present, it can be oxidized to the corresponding ketone . Conversely, a C-9 ketone can be reduced to an alcohol, as seen with the use of sodium borohydride researchgate.net. The carbonyl group in N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one has also been successfully reduced to a methylene (B1212753) group under modified Wolff-Kishner conditions researchgate.net.
| Reaction Type | Position(s) Modified | Reagents and Conditions | Major Product(s) | Reference(s) |
| N-Alkylation | N-7 | Alkyl halides, base | N-alkylated derivatives | smolecule.com |
| Nucleophilic Addition | C-9 | Grignard reagents (e.g., C6H5MgBr), NaBH4 | Isomeric C-9 alcohols | researchgate.net |
| Reduction of Ketone | C-9 | Modified Wolff-Kishner conditions | C-9 methylene derivative | researchgate.net |
| Oxidation of Alcohol | C-9 | Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) | C-9 ketone derivative | smolecule.com |
| Reduction of Amide | N/A | Lithium aluminum hydride | Amine derivatives | smolecule.com |
Applications in Polymer Synthesis and Material Science
The unique, rigid, and pre-organized three-dimensional structure of the this compound scaffold makes it an attractive building block for applications in polymer synthesis and material science. Its ability to introduce specific conformational constraints and to act as a ligand for metal ions opens up possibilities for the design of novel functional materials.
Polymer Synthesis: While extensive research on the direct polymerization of this compound is not widely documented, the general class of bicyclic lactams and ethers has been investigated for ring-opening polymerization acs.org. The strain inherent in the bicyclic system could potentially be harnessed to drive such polymerizations, leading to polymers with regularly incorporated heterocyclic units. These units would impart specific stereochemical and conformational properties to the polymer chain, influencing its macroscopic properties such as crystallinity and thermal stability. The presence of the nitrogen atom in the repeating unit would also offer a site for post-polymerization modification, allowing for the tuning of the polymer's properties.
Material Science: In the realm of material science, the this compound scaffold is of interest for the construction of supramolecular assemblies and coordination polymers. The defined geometry and the presence of both hydrogen bond donors (the N-H group) and acceptors (the ether oxygen and the nitrogen lone pair) make it an excellent candidate for creating ordered structures through non-covalent interactions.
A significant area of application is in the design of ligands for metal complexes. The bicyclic framework can act as a rigid scaffold to position donor atoms for selective metal ion chelation researchgate.net. This has led to the exploration of derivatives as ligands for transition metals, with potential applications in catalysis and sensing.
Furthermore, the incorporation of the this compound moiety into larger macrocyclic structures, such as crown ethers, is a promising strategy for developing novel ionophores and molecular receptors beilstein-journals.orgmdpi.comnih.gov. The bicyclic unit would pre-organize the crown ether into a specific conformation, potentially enhancing its selectivity for certain cations. The synthesis of aza-crown ethers is an active area of research, and the inclusion of the this compound unit could lead to new materials for ion separation and transport mdpi.comnih.gov.
| Application Area | Concept | Potential Outcome | Reference(s) |
| Polymer Synthesis | Ring-opening polymerization | Polymers with heterocyclic repeating units and tunable properties | acs.org |
| Supramolecular Chemistry | Self-assembly via hydrogen bonding | Ordered crystalline materials | researchgate.net |
| Coordination Chemistry | Ligand for metal complexes | Catalysts, sensors, coordination polymers | researchgate.net |
| Molecular Recognition | Component of crown ethers | Selective ionophores and molecular receptors | beilstein-journals.orgmdpi.comnih.gov |
Medicinal Chemistry and Pharmacological Relevance of 3 Oxa 7 Azabicyclo 3.3.1 Nonane Derivatives
3-Oxa-7-azabicyclo[3.3.1]nonane as a Scaffold for Drug Discovery and Lead Optimization
The rigid, bicyclic nature of the this compound core makes it an attractive scaffold for drug discovery. This rigidity helps to lock the molecule into a specific bioactive conformation, which can lead to improved binding affinity and selectivity for biological targets. The presence of nitrogen and oxygen atoms within the framework also allows for a variety of chemical modifications, enabling the synthesis of diverse compound libraries for screening and lead optimization. cymitquimica.comvulcanchem.com
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a key strategy in medicinal chemistry that involves replacing a central molecular core with a structurally different but functionally similar one. The this compound system has been successfully employed as a bioisosteric replacement for other bicyclic scaffolds, such as the 3,7-diazabicyclo[3.3.1]nonane (bispidine) framework. nih.govresearchgate.net This approach allows for the exploration of new chemical space while retaining the key pharmacophoric features necessary for biological activity. For instance, in the development of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, replacing one of the nitrogen atoms in the bispidine scaffold with an oxygen atom to give the this compound core can modulate the compound's physicochemical properties and target interactions. nih.gov
Rational Design Principles for Novel Therapeutics
The rational design of novel therapeutics based on the this compound scaffold often involves leveraging its unique structural and conformational properties. d-nb.info The chair-chair conformation is a common and energetically favorable arrangement for this bicyclic system. d-nb.info This predictable geometry allows medicinal chemists to design molecules with specific spatial arrangements of functional groups to optimize interactions with a biological target. For example, in the design of κ-opioid receptor agonists, the bicyclo[3.3.1]nonan-9-one core was found to fit well with the structure of known κ-selective compounds. d-nb.info The aryl-propyl-amine element distributed along the N7-C6-C5-C4-aryl bonds was identified as a key structural feature for opioid activity. d-nb.info
Structure-Activity Relationship (SAR) Studies on this compound Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a chemical structure influence its biological activity. For this compound derivatives, these studies have provided valuable insights into the key determinants of target binding and efficacy.
Positional and Stereochemical Effects of Substituents on Biological Activity
The position and stereochemistry of substituents on the this compound ring system have a profound impact on biological activity. For instance, in a series of azabicyclo[3.2.1]octane sulfonamides developed as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, constraining the piperidine (B6355638) ring into a more rigid bicyclic scaffold was found to be beneficial for activity. semanticscholar.org Furthermore, the stereochemistry at certain positions can be critical. In one study, the endo-configuration of a substituent on an azabicyclic core was found to be significantly more potent than the exo-configuration. semanticscholar.org This highlights the importance of precise three-dimensional arrangement of functional groups for optimal receptor interaction. The azabicyclo[3.3.1]nonane moiety is a key component in the structures of many biologically active natural products. nih.gov
Influence of Conformational Preferences on Receptor Binding
The conformational flexibility or rigidity of the this compound scaffold plays a significant role in its interaction with biological targets. The bicyclic system can exist in different conformations, such as chair-chair, boat-chair, and boat-boat. The preferred conformation is influenced by the substitution pattern on the rings. While the double chair conformation is often the most stable, the introduction of certain substituents can shift the equilibrium towards a boat-chair conformation. researchgate.net This conformational preference is critical as it dictates the spatial orientation of the pharmacophoric groups, thereby affecting how the ligand fits into the binding pocket of a receptor. For example, in a study of 3-azabicyclo[3.3.1]nonane derivatives, unless a 7-endo substituent is present, the molecules tend to exist in a twin-chair conformation. rsc.org
Pharmacophore Modeling and Ligand Design
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to exert a specific biological activity. This approach has been instrumental in the design of ligands based on the this compound scaffold.
Targeted Therapeutic Applications of this compound Derivatives
The rigid bicyclic structure of this compound serves as a valuable scaffold in medicinal chemistry, enabling the design of compounds with specific pharmacological activities. By modifying the core structure with various functional groups, researchers have developed derivatives with potential applications across a range of therapeutic areas.
Orexin (B13118510) Receptor Modulators (Antagonists and Agonists)
Derivatives of this compound have been investigated as modulators of orexin receptors, which are involved in regulating sleep, arousal, and appetite. google.com Orexin receptor antagonists are of particular interest for the treatment of insomnia. google.comgoogle.com The G-protein-coupled receptors, orexin-1 (OX₁) and orexin-2 (OX₂), bind the neuropeptides orexin-A and orexin-B. google.com Orexin-A binds to both OX₁ and OX₂ receptors, while orexin-B is selective for OX₂. google.com
The development of selective orexin receptor antagonists has been a focus of research. For instance, SB-334867 and SB-408124 are selective OX₁ receptor antagonists. nih.gov The cardiovascular effects of orexin, which include increases in blood pressure and heart rate, are thought to be primarily mediated by the OX₁ receptor. nih.gov Novel 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives have been synthesized and identified as non-peptide antagonists of human orexin receptors, showing potential for treating sleep disorders, anxiety, addiction, and other conditions related to orexinergic dysfunction. google.com
Nicotinic Acetylcholine Receptor (nAChR) Ligands
The 3-aza-bicyclo[3.3.1]nonane framework is a key structural element in ligands targeting nicotinic acetylcholine receptors (nAChRs). drugbank.com These receptors are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems. nih.govnih.gov The natural product cytisine, which contains a 3,7-diazabicyclo[3.3.1]nonane scaffold, exhibits high affinity for the α4β2* nAChR subtype. nih.gov
Researchers have synthesized and evaluated a variety of 3,7-diazabicyclo[3.3.1]nonane derivatives to explore their structure-activity relationships at different nAChR subtypes. nih.govnih.govresearchgate.net By incorporating a carboxamide motif, compounds with enhanced affinity and selectivity for the α4β2* subtype have been developed. nih.govnih.gov The nature of the substituent on the carboxamide nitrogen has a significant impact on the compound's interaction with the receptor. nih.govnih.gov Small alkyl groups tend to result in agonists, while aryl substituents can lead to partial agonists or antagonists. nih.govnih.gov
Furthermore, the introduction of spacer motifs between the carboxamide and an aryl moiety has yielded potent and selective α4β2* nAChR ligands with some compounds displaying Ki values in the low nanomolar range. researchgate.net These ligands exhibit profiles as partial agonists or antagonists at the α4β2* subtype with reduced or no activity at other nAChR subtypes. researchgate.net Simplified analogues of methyllycaconitine (B43530) (MLA), a potent and selective antagonist of α7 nAChRs, have been synthesized based on the AE-bicyclic framework, demonstrating that even simplified structures can retain antagonist activity at human α7 nAChRs. ucl.ac.uk
Antiarrhythmic Agents
Derivatives of the azabicyclo[3.3.1]nonane scaffold have shown promise as antiarrhythmic agents. tandfonline.comgoogle.com The need for effective treatments for ventricular tachycardia remains a critical area of research. tandfonline.com Studies on 3,7-diazabicyclo[3.3.1]nonane derivatives have a long history in the development of antiarrhythmic drugs. nih.gov
Specifically, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate has been shown to suppress induced ventricular tachycardia in canine models. documentsdelivered.com This compound also produced a moderate increase in blood pressure. documentsdelivered.com Similarly, the selenium-containing analogue, 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonane hydroperchlorate, was also effective in abolishing induced ventricular tachycardia in dogs and caused a modest increase in mean blood pressure, in contrast to lidocaine (B1675312) which either had no effect or slightly reduced blood pressure. nih.gov These findings suggest that the bicyclic scaffold is a key contributor to the observed antiarrhythmic activity. nih.gov The indole (B1671886) alkaloid structure, which can contain an azabicyclo[3.3.1]nonane architecture, has also been associated with antiarrhythmic properties. nih.govrsc.org
Antimicrobial and Antifungal Activities
The this compound scaffold has been explored for its potential antimicrobial and antifungal properties. Derivatives of 3-azabicyclo[3.3.1]nonan-9-one have demonstrated activity against various bacterial and fungal strains. researchgate.net The introduction of different functional groups onto the bicyclic core can significantly influence the antimicrobial spectrum and potency.
For instance, 4-aminobenzoyl hydrazone derivatives of 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one have been synthesized and screened for their antimicrobial activity. researchgate.net Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups on the aryl rings can enhance the antibacterial and antifungal effects. researchgate.net Additionally, pleuromutilin (B8085454) derivatives incorporating a bicyclic amine have been investigated as antimicrobial agents. google.com The broad-spectrum antimicrobial activity of certain 3-oxa-9-azabicyclo[3.3.1]nonan-7-one derivatives has also been noted. vulcanchem.com
Antiviral and Anticancer Properties
The bicyclo[3.3.1]nonane framework is present in many biologically active natural products and has attracted interest for its potential in developing anticancer agents. nih.govresearchgate.net Indole alkaloids that feature an azabicyclo[3.3.1]nonane structure have been identified as having potential anticancer, as well as antimalarial, anti-inflammatory, and other therapeutic activities. nih.govrsc.org
Research into specific derivatives, such as Diethyl 7-(1-adamantyl)-9-oxo-2,4-diphenyl-3-oxa-7-azabicyclo[3.3.1]nonane-1,5-dicarboxylate, has focused on their potential as anticancer agents. ontosight.ai The unique, rigid structure of the bicyclo[3.3.1]nonane core is thought to contribute to its biological activity, potentially through interactions with specific cellular targets.
G-Protein-Coupled Receptor (GPR119) Agonists
Derivatives of this compound have been identified as potent and orally active agonists of the G-protein-coupled receptor 119 (GPR119). nih.govresearchgate.net GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells and is a target for the treatment of type 2 diabetes. researchgate.nettandfonline.com Activation of GPR119 leads to glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1), both of which contribute to improved glucose homeostasis. researchgate.nettandfonline.com
The design of conformationally restricted oxazabicyclo[3.3.1]nonane derivatives has led to the discovery of compounds with high agonistic activity. nih.gov For example, one such derivative demonstrated potent activity in a mouse oral glucose tolerance test. nih.gov The conformational properties of these bridged piperidine structures are believed to be crucial for their agonist response at the GPR119 receptor. nih.gov Further optimization of dihydropyrimido[5,4-b] nih.govnih.govoxazine derivatives incorporating a 9-azabicyclo[3.3.1]nonane moiety has also yielded potent GPR119 agonists. tandfonline.com
Neurological and Neurodegenerative Disorder Applications
Derivatives of the this compound class have been explored for their potential in treating a variety of neurological and neurodegenerative disorders. The unique conformational constraints of this bicyclic system allow for precise orientation of substituents, which can lead to high-affinity interactions with specific biological targets in the central nervous system.
Research has shown that certain derivatives can modulate neurotransmitter systems, which is a key strategy in the management of neurodegenerative diseases. For instance, some compounds based on the related 3-azabicyclo[3.3.1]nonane and 3,7-diazabicyclo[3.3.1]nonane scaffolds have been investigated as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in disorders like Alzheimer's disease and Parkinson's disease. researchgate.netnih.gov The development of subtype-selective nAChR ligands is an active area of research, with the goal of creating therapeutics with improved efficacy and fewer side effects. researchgate.netnih.gov
One notable example is Dimebon, a compound containing a related azabicyclo[3.3.1]nonane structure, which has been studied for its potential in treating Alzheimer's-like disorders. researchgate.net Clinical studies suggested that Dimebon could improve cognitive function and reduce psychopathic symptoms in patients. researchgate.net
Furthermore, derivatives of 9-oxa-3,7-diazabicyclo[3.3.1]nonane have been identified as non-peptide antagonists of human orexin receptors. google.com Orexin receptors are involved in regulating circadian rhythms, and their antagonists are being investigated for the treatment of sleep disorders, anxiety, and other conditions related to orexinergic dysfunction. google.com
Table 1: Investigated Neurological and Neurodegenerative Disorder Applications of Azabicyclo[3.3.1]nonane Derivatives
| Disorder | Target/Mechanism | Investigated Scaffold | Key Findings |
| Alzheimer's Disease, Parkinson's Disease | Nicotinic Acetylcholine Receptor (nAChR) modulation | 3,7-Diazabicyclo[3.3.1]nonane | High-affinity ligands for the α4β2* nAChR subtype have been developed. researchgate.net |
| Alzheimer's-like disorders | Not fully elucidated | Azabicyclo[3.3.1]nonane (Dimebon) | Showed improvement in cognitive function and reduction of psychopathic symptoms in clinical studies. researchgate.net |
| Sleep Disorders, Anxiety | Orexin receptor antagonism | 9-Oxa-3,7-diazabicyclo[3.3.1]nonane | Identified as non-peptide antagonists of human orexin receptors. google.com |
Other Biological Activities (e.g., anthelmintic, acaricidal, NAAA inhibitors)
Beyond neurological applications, derivatives of this compound have demonstrated a diverse range of other biological activities.
Anthelmintic Activity: The emergence of resistance to existing anthelmintic drugs is a significant concern in both human and veterinary medicine. epo.org Research into new classes of anthelmintics has identified quinoline (B57606) derivatives incorporating a 3,9-dioxa-7-azabicyclo[3.3.1]nonane moiety as having potential. epo.orggoogle.com These compounds are being investigated for their ability to control infections caused by helminths, particularly nematodes. epo.orggoogle.com
Acaricidal Activity: In the field of agriculture and pest control, novel acaricides are needed to manage spider mite populations that can cause significant crop damage. Acynonapyr, a novel acaricide, features a this compound ring system. nih.gov This compound has demonstrated high activity against various spider mite species. nih.gov The development of Acynonapyr involved the synthesis and evaluation of numerous N-pyridyl azabicycles, highlighting the importance of the bicyclic scaffold in achieving potent acaricidal effects. nih.gov
N-Acylethanolamine Acid Amidase (NAAA) Inhibitors: N-acylethanolamine acid amidase (NAAA) is an enzyme that breaks down N-acylethanolamines, a class of lipid signaling molecules with anti-inflammatory and analgesic properties. nih.govacs.org Inhibiting NAAA can therefore prolong the beneficial effects of these endogenous lipids. nih.govacs.org Derivatives of 3-oxa-9-azabicyclo[3.3.1]nonane have been investigated as NAAA inhibitors. nih.govacs.org For example, tert-butyl (1R,5S,7s)-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate has been used as a precursor in the synthesis of potent NAAA inhibitors. nih.govacs.org The inhibition of NAAA is a promising therapeutic strategy for managing inflammatory conditions and associated pain. nih.govacs.org
Table 2: Other Biological Activities of this compound Derivatives
| Biological Activity | Target/Application | Specific Derivative/Scaffold | Key Research Finding |
| Anthelmintic | Control of helminth infections | Quinoline derivatives with a 3,9-dioxa-7-azabicyclo[3.3.1]nonane moiety | Show potential for controlling gastro-intestinal and extra-intestinal helminth infections. epo.orggoogle.com |
| Acaricidal | Pest control (spider mites) | Acynonapyr (contains a this compound ring) | Exhibits high activity against various spider mite species. nih.gov |
| NAAA Inhibition | Anti-inflammatory and analgesic | Derivatives of 3-oxa-9-azabicyclo[3.3.1]nonane | Serve as scaffolds for potent inhibitors of N-acylethanolamine acid amidase. nih.govacs.org |
Mechanism of Action Elucidation for Bioactive Derivatives
Understanding the mechanism of action of bioactive this compound derivatives is crucial for their rational design and development as therapeutic agents. The rigid bicyclic structure plays a significant role in how these molecules interact with their biological targets.
The conformation of the bicyclo[3.3.1]nonane ring system, which typically exists in a chair-chair or boat-chair conformation, dictates the spatial arrangement of functional groups. nih.gov This, in turn, influences the binding affinity and selectivity for specific receptors or enzymes. For instance, in the case of nAChR ligands, the precise positioning of hydrogen bond acceptors and hydrophobic moieties on the 3,7-diazabicyclo[3.3.1]nonane scaffold is critical for achieving high affinity and subtype selectivity. researchgate.netnih.gov
For NAAA inhibitors, the mechanism can involve covalent or non-covalent interactions with the enzyme's active site. acs.orgresearchgate.net Some inhibitors containing a β-lactone ring have been shown to form a covalent bond with a key cysteine residue in the NAAA active site. researchgate.net In contrast, other inhibitors based on different scaffolds achieve their effect through non-covalent interactions. acs.org The this compound core can serve as a rigid anchor to present the necessary pharmacophoric elements for effective binding.
In the context of orexin receptor antagonists, the 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives act by blocking the binding of the natural orexin neuropeptides to their G-protein-coupled receptors, thereby modulating downstream signaling pathways involved in wakefulness and arousal. google.com
The study of structure-activity relationships (SAR) is a key component in elucidating the mechanism of action. By systematically modifying the substituents on the this compound core and evaluating the resulting biological activity, researchers can map the pharmacophore and gain insights into the key interactions between the ligand and its target. researchgate.net
Advanced Spectroscopic and Diffraction Techniques in 3 Oxa 7 Azabicyclo 3.3.1 Nonane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the study of 3-oxa-7-azabicyclo[3.3.1]nonanes, offering a window into their structure and behavior in solution.
High-Resolution 1H and 13C NMR for Structural Assignment
One-dimensional ¹H and ¹³C NMR spectra are fundamental tools for the initial structural characterization of 3-oxa-7-azabicyclo[3.3.1]nonane derivatives. researchgate.netresearchgate.netresearchgate.net The chemical shifts, coupling constants, and signal multiplicities provide a wealth of information about the chemical environment of each proton and carbon atom within the molecule.
For instance, in derivatives of 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, the protons and carbons of the bicyclic framework exhibit characteristic chemical shifts that are sensitive to the nature and orientation of substituents. researchgate.netresearchgate.net The presence of bulky substituents can significantly influence the chemical shifts of nearby protons due to steric compression effects. acs.orgsemanticscholar.org For example, a notable deshielding of one of the C7 protons has been observed and attributed to steric compression. acs.org
The analysis of ¹H NMR data for various 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and their corresponding decarbonylated and reduced alcohol derivatives has shown that the conformation of the bicyclic system can be deduced from the spectral parameters. researchgate.net In many cases, a double chair conformation is indicated by the observed coupling constants and chemical shifts. researchgate.netresearchgate.netresearchgate.net
A representative table of ¹H and ¹³C NMR data for a substituted this compound derivative is presented below. The specific assignments are typically confirmed through two-dimensional NMR techniques.
Table 1: Illustrative ¹H and ¹³C NMR Data for a this compound Derivative
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 2.5 - 2.7 | 45 - 50 |
| 2 | 3.6 - 3.8 (ax), 4.0 - 4.2 (eq) | 65 - 70 |
| 4 | 3.6 - 3.8 (ax), 4.0 - 4.2 (eq) | 65 - 70 |
| 5 | 2.5 - 2.7 | 45 - 50 |
| 6 | 2.8 - 3.0 (ax), 3.2 - 3.4 (eq) | 50 - 55 |
| 8 | 2.8 - 3.0 (ax), 3.2 - 3.4 (eq) | 50 - 55 |
| 9 | Varies with substitution | Varies with substitution |
Note: The chemical shift ranges provided are general and can vary significantly based on substitution patterns and solvent.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound derivatives and to elucidate their detailed structural features, a variety of 2D NMR experiments are employed. nih.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the bicyclic framework. acs.orgnih.gov
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. acs.orgnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. Through-space interactions (NOEs) are observed between protons that are close to each other, regardless of whether they are directly bonded. This is particularly valuable for determining the stereochemistry and conformation of the molecule, such as the relative orientation of substituents and the chair or boat form of the heterocyclic rings. acs.orgnih.govtandfonline.com
The application of these 2D NMR techniques has been instrumental in confirming the chair-chair conformation of several this compound derivatives in solution. tandfonline.com For example, NOESY experiments have been used to support the predominance of a boat-chair form for certain oxygen-containing ketones in solution. tandfonline.com
Dynamic NMR Studies for Conformational Exchange Processes
The this compound skeleton is not rigid and can undergo conformational exchange, most notably between chair-chair and chair-boat forms. researchgate.netnih.gov Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these conformational exchange processes that occur on the NMR timescale.
By recording NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the conformational interconversion is rapid, averaged signals are observed. As the temperature is lowered, the rate of exchange slows down, leading to broadening of the signals and eventually, at the coalescence temperature, the signals split into separate resonances for each conformer.
While specific DNMR studies focused solely on the parent this compound are not extensively reported in the provided search results, the principles of this technique are widely applied to related bicyclo[3.3.1]nonane systems to determine the energy barriers and thermodynamics of conformational inversion. nih.govdoi.org For some derivatives, attempts to observe significant displacement of conformational equilibria by varying the temperature in ¹H NMR experiments have been noted. researchgate.net Theoretical calculations on 3-oxa-7-azabicyclo[3.3.1]nonan-9-one have shown a small energy difference between the chair-chair and boat-chair conformers, suggesting that these forms can coexist in equilibrium. researchgate.nettandfonline.com
X-ray Diffraction Analysis
X-ray diffraction provides the most definitive and unambiguous structural information for molecules in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles.
Single Crystal X-ray Diffraction for Solid-State Structure and Conformation
For derivatives of this compound that can be grown as single crystals, X-ray diffraction analysis is the gold standard for determining their three-dimensional structure. researchgate.net This technique has been crucial in confirming the conformational preferences of these bicyclic systems in the solid state.
A significant finding from X-ray diffraction studies is the confirmation of the chair-chair conformation for several 3-oxa-7-azabicyclo[3.3.1]nonan-9-one derivatives. researchgate.netresearchgate.netresearchgate.net For example, the single-crystal X-ray diffraction analysis of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one definitively established its chair-chair conformation in the solid state. researchgate.netacs.org This analysis also revealed a shortened O(3)-N(7) contact distance, which is less than the sum of the van der Waals radii, leading to a slight flattening of the oxygen-containing ring and increased puckering of the nitrogen-containing ring. researchgate.net
In another study, the X-ray analysis of 7-benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol also demonstrated a chair-chair conformation. researchgate.net The ability of X-ray diffraction to provide such detailed structural parameters makes it an indispensable tool for validating the conformations proposed by spectroscopic methods and theoretical calculations.
Table 2: Selected Crystallographic Data for 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one researchgate.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnam |
| a (Å) | 9.353 (4) |
| b (Å) | 7.733 (4) |
| c (Å) | 23.03 (2) |
| O(3)-N(7) distance (Å) | 2.776 (3) |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which can help confirm its structure. The molecular formula of this compound is C₇H₁₃NO, giving it a molecular weight of approximately 127.18 g/mol . smolecule.comsigmaaldrich.combldpharm.comchemscene.com The monoisotopic mass is calculated to be 127.099714038 Da. nih.gov
In mass spectrometry, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For the parent compound, a molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound. These predictions provide a valuable reference for experimental ESI-MS/MS studies.
Table 1: Predicted m/z and Collision Cross Section (CCS) Values for this compound Adducts uni.lu
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 128.10700 | 124.8 |
| [M+Na]⁺ | 150.08894 | 129.3 |
| [M-H]⁻ | 126.09244 | 124.5 |
| [M+NH₄]⁺ | 145.13354 | 144.9 |
| [M+K]⁺ | 166.06288 | 128.7 |
| [M+H-H₂O]⁺ | 110.09698 | 119.0 |
| [M+HCOO]⁻ | 172.09792 | 139.0 |
| [M+CH₃COO]⁻ | 186.11357 | 136.6 |
The fragmentation of the molecular ion provides further structural information. While detailed experimental fragmentation data for the parent this compound is not extensively published in the provided results, analysis of related structures and general principles of mass spectrometry suggest that fragmentation would likely involve the cleavage of the bicyclic rings, leading to the loss of small neutral molecules or radicals. For derivatives, such as those with a ketone group, characteristic fragmentation patterns are observed. researchgate.netichem.md The analysis of these fragments is crucial for confirming the connectivity of the atoms within the molecule. vulcanchem.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. acs.org The IR spectrum of this compound and its derivatives reveals characteristic absorption bands that confirm the presence of key functional groups.
For the parent compound, the most significant functional groups are the C-O-C (ether) linkage, the N-H (secondary amine) bond, and C-H bonds within the bicyclic structure. In derivatives, other functional groups, such as C=O (carbonyl) in ketone derivatives or O-H in alcohol derivatives, will also show characteristic absorption bands. researchgate.net
Research on related azabicyclo[3.3.1]nonane systems has utilized IR spectroscopy to confirm structural features. For instance, in a study of 3-azabicyclo[3.3.1]nonane derivatives, IR spectroscopy was used to identify the carbonyl and ester groups. researchgate.net Similarly, for derivatives of 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, the IR spectrum would be expected to show a strong absorption for the C=O stretch. researchgate.net
Table 2: General Expected Infrared Absorption Ranges for this compound and its Derivatives
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3300-3500 (broad) |
| Alkane | C-H Stretch | 2850-3000 |
| Ether | C-O Stretch | 1050-1150 |
| Ketone (in derivatives) | C=O Stretch | 1700-1725 |
| Alcohol (in derivatives) | O-H Stretch | 3200-3600 (broad) |
The precise positions of these bands can be influenced by the specific stereochemistry and conformation of the bicyclic system. acs.org The combination of mass spectrometry and infrared spectroscopy provides a robust and comprehensive characterization of the molecular structure of this compound.
Future Directions and Emerging Research Avenues
Development of Sustainable and Environmentally Friendly Synthetic Methodologies for 3-Oxa-7-azabicyclo[3.3.1]nonane
The chemical industry's increasing focus on green chemistry is driving the development of more sustainable and environmentally benign synthetic routes to important molecular scaffolds. For this compound, future research will likely prioritize the following areas:
Catalytic Strategies: A shift away from stoichiometric reagents towards catalytic methods will be crucial. This includes the exploration of novel transition-metal catalysts and organocatalysts that can facilitate the key ring-forming reactions with high efficiency and selectivity, minimizing waste generation.
Renewable Starting Materials: Investigating the use of bio-based starting materials, such as those derived from biomass, presents a significant opportunity to reduce the carbon footprint of the synthesis. For instance, leveraging platform molecules from biorefineries could provide a sustainable entry point to the bicyclic core.
Flow Chemistry and Process Optimization: Continuous flow chemistry offers numerous advantages over traditional batch processes, including improved safety, scalability, and reproducibility. The development of flow-based syntheses for this compound and its analogues could lead to more efficient and automated production.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic sequence can offer unparalleled stereoselectivity under mild reaction conditions. Future work may involve screening for or engineering enzymes capable of constructing the bicyclic framework or resolving chiral intermediates.
Exploration of Novel Pharmacological Targets and Disease Areas for this compound Analogues
The inherent structural features of the this compound scaffold make it a promising template for targeting a variety of biological systems. While it has been incorporated into compounds targeting known receptors, a vast landscape of potential applications remains to be explored.
Emerging research indicates the potential of this compound derivatives as modulators of novel pharmacological targets. Patent literature discloses compounds incorporating this scaffold for a range of therapeutic applications, highlighting its versatility. These include:
CCR5 Modulators: The chemokine receptor CCR5 is a key target in the treatment of inflammatory diseases and HIV-1 infection. google.com The this compound moiety has been integrated into molecules designed to modulate the activity of this receptor. google.com
Regulators of Frataxin: This scaffold is a component of compounds being investigated as regulators of frataxin, a protein whose deficiency is responsible for Friedreich's ataxia, a rare genetic neurodegenerative disease. google.com
SHP2 Inhibitors: The SHP2 phosphatase is a critical node in cellular signaling pathways, and its deregulation is implicated in various cancers. googleapis.com The this compound framework has been utilized in the design of allosteric SHP2 inhibitors. googleapis.com
Future research will likely focus on systematically screening libraries of this compound derivatives against a broader range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes implicated in neurodegenerative diseases, metabolic disorders, and infectious diseases.
Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of New Derivatives
The synergy between computational power and medicinal chemistry is set to revolutionize the drug discovery process. Artificial intelligence (AI) and machine learning (ML) will play a pivotal role in accelerating the design and optimization of novel this compound analogues.
Key applications in this domain will include:
Predictive Modeling: AI algorithms can be trained on existing structure-activity relationship (SAR) data to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of virtual compounds. This will enable researchers to prioritize the synthesis of the most promising candidates.
De Novo Design: Generative AI models can design novel this compound derivatives with desired properties from scratch. These models can explore a vast chemical space to identify innovative structures that may not be conceived through traditional medicinal chemistry approaches.
Synthesis Planning: AI tools can assist in devising efficient and feasible synthetic routes for target molecules, potentially identifying novel disconnections and reaction pathways.
Applications in Chemical Biology and as Molecular Probes for Biological Systems
Beyond their therapeutic potential, this compound derivatives can serve as powerful tools for dissecting complex biological processes. Their rigid framework provides a stable platform for the attachment of reporter groups, such as fluorescent dyes or affinity tags.
Future research in this area will focus on developing:
Fluorescent Probes: By conjugating a fluorophore to the this compound scaffold, researchers can create molecular probes to visualize and track the localization and dynamics of specific biological targets within living cells.
Photoaffinity Labels: Incorporating a photoreactive group into the structure of a biologically active derivative can enable the covalent labeling and identification of its protein targets, a crucial step in target validation and understanding the mechanism of action.
PET Ligands: For in vivo imaging, radiolabeled versions of this compound analogues could be developed as positron emission tomography (PET) ligands to non-invasively study the distribution and density of their targets in the brain and other organs.
Expanding the Chemical Space of Bridged Bicyclic Heterocycles beyond Current Scaffolds
The this compound core represents just one example within the broader class of bridged bicyclic heterocycles. Future research will undoubtedly venture into the design and synthesis of novel, related scaffolds to expand the available chemical space for drug discovery.
This expansion will involve:
Scaffold Hopping: Systematically replacing the oxygen or nitrogen atoms with other heteroatoms (e.g., sulfur, phosphorus) or modifying the ring sizes to create novel bicyclic systems with distinct three-dimensional shapes and electronic properties.
Diversity-Oriented Synthesis: Employing synthetic strategies that can generate a wide variety of structurally diverse bridged bicyclic heterocycles from a common starting material or intermediate. This approach can rapidly populate chemical libraries with novel and drug-like compounds.
Exploration of Novel Ring Systems: Moving beyond the [3.3.1] bicyclic system to explore other bridged architectures, such as [2.2.2], [3.2.1], and [4.3.1] systems containing strategically placed heteroatoms.
By pushing the boundaries of synthetic chemistry and embracing new technologies, the exploration of this compound and its extended family of bridged bicyclic heterocycles will continue to provide a rich source of innovation for the development of future medicines and research tools.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-oxa-7-azabicyclo[3.3.1]nonane, and how do reaction conditions influence yield and purity?
- Methodology : Two primary routes are documented:
- Intramolecular N-cyclization : Amine diol precursors undergo cyclization in the presence of trifluoroacetic acid to form the bicyclic core .
- Michael/aldol cascade : This one-pot strategy enables rapid construction of the azabicyclo framework via sequential nucleophilic additions .
Q. How can the molecular structure of this compound derivatives be confirmed experimentally?
- Analytical Techniques :
- Single-crystal X-ray diffraction : Resolves bond angles, torsion angles, and substituent positions (e.g., 7-benzyl-3-selena derivatives) .
- Multinuclear NMR : , , and NMR identify electronic environments and heteroatom effects. For example, NMR shifts confirm selenium incorporation in 3-selena analogs .
- Mass spectrometry : Fragmentation patterns (e.g., loss of alkoxy groups in 1-alkoxy derivatives) validate core stability .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Preventive Measures :
- Storage : Protect from ignition sources (P210) and moisture to prevent decomposition .
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods during synthesis due to potential respiratory irritancy (P201/P202) .
Advanced Research Questions
Q. How do substituents at N-7 influence the conformational stability of 3-oxa-7-azabicyclo[3.3.1]nonan-9-one derivatives?
- Key Findings :
- Steric effects : Bulky groups (e.g., tert-butyl) enforce chair-boat conformations, while smaller substituents (e.g., benzyl) allow dynamic interconversion .
- MNDO calculations : Predict energy barriers (~5–10 kcal/mol) for isomer interconversion, validated by NMR line-shape analysis .
Q. What structural features of this compound derivatives correlate with antiarrhythmic activity?
- Experimental Design :
- In vivo models : Ventricular tachycardia in anesthetized dogs (induced by pacing >300 beats/min) tests efficacy. For example, 7-benzyl-3-selena derivatives abolish arrhythmia at 6 mg/kg, outperforming lidocaine .
- Structure-activity relationship (SAR) : Selenium substitution enhances lipophilicity and bioavailability, while N-benzyl groups improve receptor binding .
Q. How can computational modeling guide the design of this compound-based AMPA receptor modulators?
- Approach :
- Molecular docking : Predict binding to allosteric sites of GluA2 subunits. Tricyclic derivatives exhibit higher affinity (ΔG ≈ −9.5 kcal/mol) due to hydrophobic interactions with Leu650 and Tyr763 .
- MD simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories, identifying critical hydrogen bonds (e.g., with Thr686) .
Q. Why are 3,7-diazabicyclo[3.3.1]nonane derivatives effective orexin receptor antagonists, and how does oxygenation (e.g., 9-oxa substitution) alter potency?
- Mechanistic Insight :
- Receptor binding : The bicyclic scaffold mimics the conformational rigidity of endogenous orexin peptides. 9-Oxa analogs show improved solubility (logP reduced by ~0.5) without compromising affinity (IC ≈ 12 nM) .
- Pharmacokinetics : Oxygenation enhances metabolic stability in hepatic microsomal assays (t > 120 min) .
Q. What strategies are employed to functionalize the this compound core for diverse biological applications?
- Synthetic Modifications :
- Carboxylation : 7-Carboxy derivatives are synthesized via oxidative cleavage (e.g., KMnO) for conjugation with pharmacophores (e.g., benzimidazoles) .
- Heterocyclic appendages : Thiadiazole or triazole rings are introduced via Huisgen cycloaddition to enhance antimicrobial activity (MIC ≈ 2 µg/mL against S. aureus) .
Data Contradictions and Resolutions
- Antiarrhythmic vs. Proarrhythmic Effects : While 3-selena derivatives suppress ventricular tachycardia, some analogs (e.g., N-alkylated variants) prolong QT intervals in patch-clamp assays. Resolution requires in silico hERG channel liability screening .
- AMPA Receptor Modulation : Certain tricyclic derivatives exhibit inverse agonism (e.g., −30% glutamate response) despite structural similarity to positive modulators. This is attributed to subtle differences in substituent orientation (e.g., axial vs. equatorial) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
